1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-
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Overview
Description
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxyphenyl group, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyphenyl group can be reduced to form corresponding alcohols or amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the carboxyphenyl group can produce alcohols or amines .
Scientific Research Applications
1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as a ligand. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- include:
- 1-Pyrrolidinecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-hydroxy-, phenylmethyl ester, (2S,4R)-
- 1-Pyrrolidinecarboxylic acid, 2-[[[(3-chloro-2-pyrazinyl)methyl]amino]carbonyl]-, phenylmethyl ester, (2S)- .
Uniqueness
What sets 1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H20N2O5S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[(1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25) |
InChI Key |
WCEHYMVIIWBNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
Origin of Product |
United States |
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